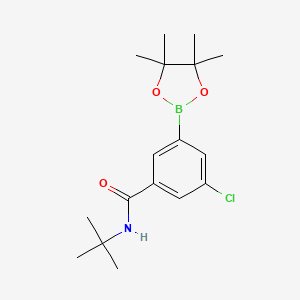![molecular formula C13H19NO B1485502 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2150203-10-2](/img/structure/B1485502.png)
1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol
Vue d'ensemble
Description
1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol (DMPCB) is a cyclic organic compound that has been used for a variety of scientific research applications. It is a cyclic ether that is a derivative of cyclobutanol and is composed of a cyclobutane ring with two methyl groups and an aminomethyl group attached. DMPCB has been found to have a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail. In
Applications De Recherche Scientifique
Synthesis and Metabolism
- Synthesis of Sibutramine and Its Metabolites : A study by Jeffery et al. (1996) details synthetic routes to sibutramine, a novel cyclobutylalkylamine, and its metabolites. This includes compounds related to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol, showing their relevance in metabolic pathways and drug synthesis.
Crystal and Molecular Structure Analysis
- Planarity of Cyclobutane Ring in Crystal Structures : Research by Shabir et al. (2020) focuses on the synthesis and crystal structure analysis of compounds with a cyclobutane ring, similar to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol. This study provides insights into the molecular and crystal structures of cyclobutane-containing compounds.
Peptide Synthesis and Structural Studies
- Incorporation into Beta-Peptides : Izquierdo et al. (2005) conducted a study on derivatives of aminocyclobutane carboxylic acids for incorporation into highly rigid beta-peptides. This research demonstrates the potential of cyclobutane derivatives in peptide synthesis, which is relevant to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol.
Synthesis of Novel Compounds
- Synthesis of Novel Cyclobutyl Analogs : A study by Boumchita et al. (1990) on the synthesis of new cyclobutyl analogs of adenosine and guanosine, highlights the methods to synthesize compounds structurally similar to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol.
Applications in Organic Chemistry
- Functionalized Cyclobutanes via Heck Cyclization : Innitzer et al. (2007) explored functionalized cyclobutanes through Heck cyclization, indicating the significance of cyclobutane derivatives in organic synthesis and highlighting processes that could be applicable to 1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutanol.
Propriétés
IUPAC Name |
1-[(2,4-dimethylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-4-5-12(11(2)8-10)14-9-13(15)6-3-7-13/h4-5,8,14-15H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICZMTLZZHGLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)


![2-[4-(1-aminoethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1485436.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)